![molecular formula C30H37NO5 B14702659 [(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[970This compound is a member of the cytochalasin family, which are natural products derived from fungi and are known for their ability to disrupt the cytoskeleton of cells.
準備方法
The synthesis of [(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate involves multiple steps, including the formation of the tricyclic core structure and subsequent functional group modifications. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. It is used to study actin polymerization, cell movement, DNA synthesis, and the transport of specific small molecules in cells. Additionally, it plays a crucial role in nanotoxicology, cardiac myocyte research, macrophage-nanoparticle interactions, and chemotherapy research.
作用機序
The compound exerts its effects by binding to actin, altering its polymerization, and disrupting the cytoskeleton of cells. This disruption affects various cellular processes, including cell movement, division, and intracellular transport. The molecular targets and pathways involved include actin-binding proteins and the actin polymerization pathway.
類似化合物との比較
Similar compounds include other members of the cytochalasin family, such as cytochalasin B, cytochalasin D, and cytochalasin E. These compounds share the ability to disrupt the cytoskeleton but differ in their specific structural features and biological activities. [(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is unique due to its specific tricyclic core structure and functional groups, which contribute to its distinct biological effects.
特性
分子式 |
C30H37NO5 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO5/c1-17-10-9-13-23-28(34)20(4)19(3)26-24(16-22-11-7-6-8-12-22)31-29(35)30(23,26)25(36-21(5)32)15-14-18(2)27(17)33/h6-9,11-15,17-19,23-26,28,34H,4,10,16H2,1-3,5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,19?,23?,24+,25-,26?,28-,30?/m1/s1 |
InChIキー |
YOSIWRQXBHJIKL-DQEICULKSA-N |
異性体SMILES |
C[C@@H]1C/C=C/C2[C@@H](C(=C)C(C3C2([C@@H](/C=C/[C@@H](C1=O)C)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O |
正規SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)C)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
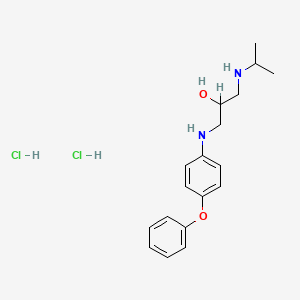
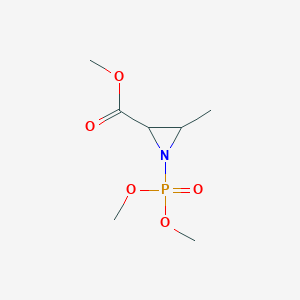
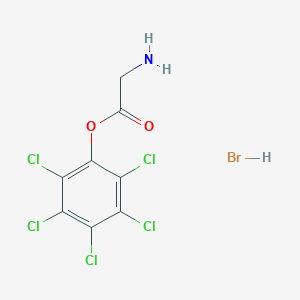
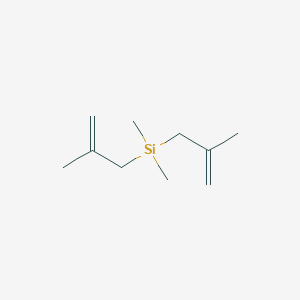
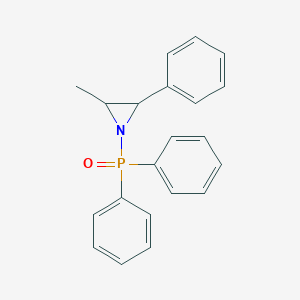

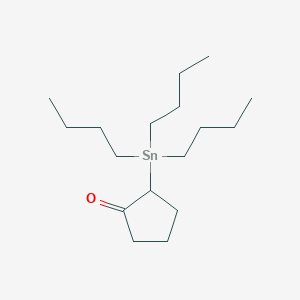


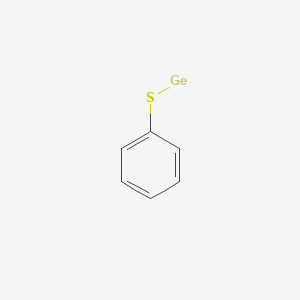


![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
